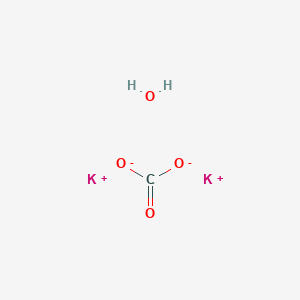

Potassium carbonate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;carbonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTMXVHNEWBFAL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Potassium Carbonate Sesquihydrate (K₂CO₃·1.5H₂O)

Foreword: The Significance of Hydration State in Material Performance

In the realm of inorganic salts, the presence of water molecules within a crystal lattice is not a passive inclusion but an active determinant of the material's physicochemical properties. For potassium carbonate, a widely utilized inorganic compound, the transition from its anhydrous (K₂CO₃) to its hydrated forms dramatically alters its behavior. This guide focuses on a specific, metastable, and highly functional hydrate: potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O). Unlike the anhydrous form, which is strongly hygroscopic, or other hydrate states, the sesquihydrate offers a unique balance of controlled moisture content and stable alkalinity, making it particularly valuable in pharmaceuticals, food science, and advanced materials.[1] This document provides a comprehensive overview of the synthesis methodologies and rigorous characterization techniques essential for ensuring the phase purity and functional integrity of potassium carbonate sesquihydrate for research and development applications.

Synthesis Methodologies: A Deliberate Path to a Metastable Hydrate

The synthesis of potassium carbonate sesquihydrate is a process of controlled hydration. While it can be crystallized from a reaction between potassium hydroxide and carbon dioxide, a more common and controllable laboratory and industrial method involves the precise hydration of high-purity anhydrous potassium carbonate.[2][3] The choice of method hinges on achieving a specific stoichiometry of water, as both under-hydration and over-hydration will result in a different material with distinct properties.

The guiding principle of the selected synthesis protocol is to create a supersaturated solution of potassium carbonate and then induce crystallization under conditions that favor the formation of the sesquihydrate. Temperature and concentration are the critical control parameters. The phase diagram for the potassium carbonate-water system shows a specific region where K₂CO₃·1.5H₂O is the thermodynamically stable solid phase.[4][5][6] Operating within this window is paramount for successful synthesis.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for the preparation and validation of potassium carbonate sesquihydrate.

Caption: Synthesis and validation workflow for potassium carbonate sesquihydrate.

Experimental Protocol: Synthesis via Controlled Hydration

This protocol describes the synthesis of crystalline potassium carbonate sesquihydrate from its anhydrous form. The methodology is adapted from established industrial processes.[3]

Objective: To produce phase-pure K₂CO₃·1.5H₂O.

Materials:

-

Anhydrous Potassium Carbonate (K₂CO₃), ACS Reagent Grade or higher

-

Deionized (DI) Water

-

Buchner Funnel and Vacuum Flask

-

Filter Paper (Whatman No. 1 or equivalent)

-

Jacketed Reaction Vessel with Overhead Stirrer and Temperature Control

Procedure:

-

Solution Preparation: Prepare a 40-60% (w/w) aqueous solution of potassium carbonate. A common concentration is 47% w/w.[3] To do this, slowly add a pre-weighed amount of anhydrous K₂CO₃ to a stirred volume of DI water. The dissolution is endothermic, so gentle heating may be required.

-

Crystallization: Transfer the solution to the jacketed reaction vessel. Maintain the temperature between 50°C and 90°C (122°F - 194°F).[3] This temperature range is critical; too low, and other hydrates may form, too high, and solubility increases, hindering crystallization.

-

Initiation of Hydration: With continuous stirring, add a small amount of particulate anhydrous potassium carbonate to the solution to act as nucleation sites. This controlled addition initiates the hydration and subsequent crystallization of the sesquihydrate.

-

Crystal Growth: Allow the slurry to agitate at the set temperature for 1-2 hours to ensure complete conversion and allow for crystal growth. The solution will become a thick slurry of white crystals.[7]

-

Isolation: Separate the crystalline product from the mother liquor via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold DI water to remove any remaining mother liquor. This step should be performed quickly to minimize dissolution of the product.

-

Drying: Dry the crystals in a temperature-controlled oven at a temperature below 100°C. A range of 60-80°C is recommended. Heating above this temperature, particularly above 130°C, will initiate dehydration to the anhydrous form.[8][9] Dry to a constant weight.

-

Storage: Store the final product in a tightly sealed container to prevent further hydration or dehydration due to its hygroscopic nature.[10]

Comprehensive Characterization: A Multi-Technique Approach

Characterization is not merely a final validation step but an integral part of the development process. A combination of analytical techniques is required to confirm the identity, purity, and structural integrity of the synthesized potassium carbonate sesquihydrate.

Integrated Characterization Strategy Diagram

This diagram illustrates how different analytical techniques provide complementary information to build a complete profile of the material.

Caption: A multi-technique strategy for the characterization of K₂CO₃·1.5H₂O.

Structural and Thermal Analysis

2.2.1 Powder X-Ray Diffraction (PXRD)

-

Causality: PXRD is the definitive technique for identifying crystalline phases. Every crystalline solid has a unique diffraction pattern, akin to a fingerprint. This allows for unambiguous confirmation that the synthesized material is K₂CO₃·1.5H₂O and not the anhydrous form, other hydrates, or potassium bicarbonate, a potential impurity.

-

Expected Outcome: The diffraction pattern should match the known crystal structure of potassium carbonate sesquihydrate, which belongs to the monoclinic crystal system with the space group C2/c.[11] The absence of peaks corresponding to other phases confirms the phase purity of the sample.

2.2.2 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Causality: TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions. For a hydrate, this combination is exceptionally powerful. The mass loss in TGA directly quantifies the water content, validating the "sesquihydrate" (1.5 moles of water) stoichiometry. The theoretical water content is approximately 16.35%. The DSC curve reveals the energetics of dehydration, indicating whether it's an endothermic process and at what temperature it occurs.

-

Expected Outcome: Upon heating, a mass loss corresponding to ~16.4% of the initial weight should be observed.[12][13] Research indicates the dehydration process can be complex. For pristine, well-formed crystals, dehydration may occur in a single step at higher temperatures.[8][14] However, for materials that have been cycled or have morphological defects, the process can split into two distinct steps, potentially corresponding to the removal of 0.5 and then 1.0 moles of water.[8] The DSC will show a corresponding endothermic peak for each dehydration event.

Experimental Protocols: Characterization

Protocol 2.3.1: Thermogravimetric Analysis (TGA)

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place 5-10 mg of the synthesized K₂CO₃·1.5H₂O into a standard TGA pan (e.g., alumina or platinum).

-

Analysis Conditions:

-

Atmosphere: Nitrogen, flowing at 20-50 mL/min to ensure an inert environment.

-

Temperature Program: Equilibrate at 30°C, then ramp the temperature to 300°C at a rate of 10 K/min.[14]

-

-

Data Analysis: Determine the percentage mass loss from the resulting TGA curve in the region of water loss (typically between 100°C and 200°C). Compare this to the theoretical value of 16.35%.

Protocol 2.3.2: Powder X-Ray Diffraction (PXRD)

-

Sample Preparation: Gently grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle to ensure random crystal orientation.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Acquisition:

-

Instrument: A standard powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: Scan over a 2θ range of 10° to 70°.

-

Scan Speed: Use a step size of 0.02° and a count time of 1-2 seconds per step.

-

-

Data Analysis: Compare the resulting diffractogram with a reference pattern for potassium carbonate sesquihydrate from a crystallographic database (e.g., ICSD or COD).

Physicochemical Properties and Specifications

The functional utility of K₂CO₃·1.5H₂O is defined by its physical and chemical properties. The following tables summarize key data points for this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | K₂CO₃·1.5H₂O | [1][15] |

| IUPAC Name | Dipotassium carbonate sesquihydrate | [16] |

| CAS Number | 6381-79-9 | [7][15] |

| Molecular Weight | 165.23 g/mol | [15][17] |

| Appearance | White crystalline solid | [1][7] |

| Crystal System | Monoclinic | [11] |

| Space Group | C2/c | [11] |

| Density | ~2.04 - 2.42 g/cm³ | [7][17] |

| Solubility in Water | Highly soluble | [2] |

| Thermal Behavior | Decomposes (dehydrates) upon heating | [7] |

Table 2: Representative ACS Reagent Grade Specifications

| Parameter | Specification | Source(s) |

| Assay (as K₂CO₃·1.5H₂O) | 98.5 - 101.0% | [12] |

| Loss on Heating at 285°C | 14.0 - 16.5% | [12][13] |

| Insoluble Matter | ≤ 0.01% | [12] |

| Chloride (Cl) | ≤ 0.003% | [12] |

| Heavy Metals (as Pb) | ≤ 5 ppm | [12] |

| Iron (Fe) | ≤ 5 ppm | [12] |

| Sodium (Na) | ≤ 0.02% | [12] |

Principal Applications in Research and Industry

The distinct properties of potassium carbonate sesquihydrate make it a preferred choice over its anhydrous counterpart in several specialized applications.

-

Pharmaceuticals: It is employed as a buffering agent and excipient in oral drug formulations. Its hydrated nature provides better stability and can aid in the solubility of certain active pharmaceutical ingredients (APIs).[1]

-

CO₂ Capture Technology: The reversible reaction between potassium carbonate, water, and carbon dioxide to form potassium bicarbonate is a cornerstone of certain carbon capture systems. The sesquihydrate is a key intermediate in this process, and its formation and decomposition kinetics are critical to the efficiency of the technology.[18][19]

-

Food and Beverage: Used as a pH regulator, processing aid, and leavening agent, particularly in the "Dutching" process for cocoa to reduce acidity and enhance aroma.[1][2]

-

Chemical Synthesis: It serves as a mild, non-hygroscopic base and a gentle drying agent in organic synthesis, particularly for drying organic phases that may contain acidic impurities.[2][15]

-

Thermochemical Energy Storage: The reversible dehydration/hydration cycle of K₂CO₃/K₂CO₃·1.5H₂O is being investigated as a promising system for storing thermal energy, where heat is stored during the endothermic dehydration and released during exothermic hydration.[8]

Conclusion

Potassium carbonate sesquihydrate is more than a simple hydrated salt; it is a functional material whose synthesis and characterization demand precision and a deep understanding of its material science. The methodologies outlined in this guide—from controlled crystallization to a multi-faceted analytical approach—provide the necessary framework for researchers and drug development professionals to produce and validate this compound with confidence. By controlling the degree of hydration, one can harness the specific properties of the sesquihydrate for applications ranging from stabilizing life-saving medicines to developing next-generation energy storage solutions.

References

- Potassium Carbonate Sesquihydrate – Reliable Chemical Supplier.

- Potassium Carbonate Sesquihydr

- Potassium carbon

- Potassium carbonate sesquihydrate | CAS 6381-79-9. Santa Cruz Biotechnology.

- Analytical and Experimental Technology for Marine Gas Hydr

- THE SYSTEM KOH–K2CO3–H2O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA. Semantic Scholar.

- Phase Diagrams of the Ternary Systems Potassium Carbonate + Water + Hydrocarbon

- Ab Initio Thermodynamic Study of the CO2 Capture Properties of Potassium Carbonate Sesquihydrate, K2CO3·1.5H2O. West Virginia University School of Medicine.

- Potassium carbonate sesquihydr

- Elucidating the Dehydration P

- US6409982B1 - Process for production of potassium carbonate sesquihydrate.

- Potassium carbonate sesquihydr

- Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC - NIH.

- Fig. 1. a) The phase diagram of K 2 CO 3 . The red solid line is the K...

- Potassium Carbonate 1.

- Phase diagram of potassium carbonate adapted from (Sögütoglu et al.,...).

- Phase diagram of potassium carbonate (black lines) indicating...

- Potassium Carbonate Technical D

- Potassium Carbonate Sesquihydr

- POTASSIUM CARBONATE, SESQUIHYDR

- POTASSIUM CARBONATE HYDR

- US3773902A - Process for the preparation of potassium carbonate hydrate.

- Potassium Carbonate Sesquihydrate.

- Elucidating the Dehydration Pathways of K2CO3·1.5H2O. Crystal Growth & Design.

- Fundamentals and Application in CO2 Sorptivity of K2CO3 and Na2CO3.

- Advances in Characterizing Gas Hydrate Formation in Sediments with NMR Transverse Relax

- Thermal decomposition of K2CO3. Chemistry Stack Exchange.

- CHARACTERISATION OF GAS HYDRATES FORMATION USING... Journal of Thermal Analysis and Calorimetry.

- Potassium Carbonate Sesquihydrate | ACS Reagent Chemicals.

- Ab Initio Thermodynamic Study of the CO2 Capture Properties of Potassium Carbonate Sesquihydrate, K2CO3·1.5H2O | Request PDF.

- Caesium doping accelerates the hydration rate of potassium carbonate in thermal energy storage. TUE Research portal - Eindhoven University of Technology.

- Impact of Atmospheric CO2 on Thermochemical Heat Storage Capabilities of K2CO3.

- What happens when potassium carbonate is he

- Measurement and Modeling of Hydrate Composition during Formation of Clathrate Hydrate from Gas Mixtures.

Sources

- 1. Potassium Carbonate Sesquihydrate – Reliable Chemical Supplier [allanchem.com]

- 2. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 3. US6409982B1 - Process for production of potassium carbonate sesquihydrate - Google Patents [patents.google.com]

- 4. THE SYSTEM KOH–K2CO3–H2O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Carbonate Sesquihydrate - ProChem, Inc. [prochemonline.com]

- 8. Elucidating the Dehydration Pathways of K2CO3·1.5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3773902A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. finechemicals.panpage.de [finechemicals.panpage.de]

- 11. POTASSIUM CARBONATE, SESQUIHYDRATE | 6381-79-9 [chemicalbook.com]

- 12. shrishanti.com [shrishanti.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scbt.com [scbt.com]

- 16. Potassium carbonate sesquihydrate | C2H6K4O9 | CID 2734018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. resources.finalsite.net [resources.finalsite.net]

- 18. Potassium Carbonate Sesquihydrate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

Thermochemical properties of potassium carbonate hydrate

An In-Depth Technical Guide to the Thermochemical Properties of Potassium Carbonate Hydrate

Executive Summary

Potassium carbonate (K₂CO₃) and its hydrated forms, particularly potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O), are inorganic compounds of significant interest across various scientific and industrial domains.[1][2] Their applications range from traditional uses in the manufacturing of glass and soaps to advanced applications in pharmaceuticals as buffering agents and, notably, as promising materials for thermochemical energy storage.[3][4][5][6][7] This guide provides a comprehensive technical overview of the core thermochemical properties of this compound, aimed at researchers, scientists, and drug development professionals. It delves into the fundamental thermodynamic data, complex dehydration and hydration behaviors, and the critical experimental methodologies required for accurate characterization. By synthesizing field-proven insights with established scientific principles, this document serves as an authoritative resource for understanding and harnessing the unique properties of this versatile compound.

Introduction to Potassium Carbonate Hydrates

Chemical and Physical Identity

Potassium carbonate is a white, deliquescent salt that is highly soluble in water, forming a strongly alkaline solution.[1][8] While it can exist in an anhydrous state, it readily forms hydrates upon exposure to moisture. The most commonly studied and commercially available hydrated form is potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O).[3][9][10]

| Property | Value | Source |

| Chemical Formula | K₂CO₃·1.5H₂O | [9] |

| Molecular Weight | 165.23 g/mol | [9][10] |

| CAS Number | 6381-79-9 | [3][9][10] |

| Appearance | White, crystalline solid or powder | [3] |

| Solubility in Water | Highly soluble; 112 g / 100 mL at 20°C (anhydrous) | [4][8] |

Significance and Applications

The utility of this compound is rooted in its chemical properties. It serves as a mild drying agent, a pH regulator in food and beverage processing, and an excipient in pharmaceutical formulations to maintain product stability.[3][6][9] A significant area of modern research focuses on its application as a thermochemical material (TCM) for low-temperature heat storage.[11][12][13] The reversible dehydration-hydration reaction allows for the storage and release of thermal energy, making it a candidate for improving energy efficiency in buildings.[7][13]

Core Thermochemical Properties

Hydration States and Phase Transitions

The potassium carbonate-water system includes several stable hydrates, with the sesquihydrate (K₂CO₃·1.5H₂O) being the most prominent under typical ambient conditions.[14] The transition between the anhydrous (K₂CO₃) and sesquihydrate forms is the basis for its use in thermochemical energy storage.[7] The phase diagram for the K₂CO₃-H₂O system defines the temperature and water vapor pressure conditions under which each form is stable.[15][16][17]

Dehydration and Hydration Behavior

The dehydration of potassium carbonate sesquihydrate is a complex process that is highly sensitive to the material's history and experimental conditions.[11][18]

-

Pristine Material: For fresh, uncycled crystals of K₂CO₃·1.5H₂O, dehydration often occurs as a single process at higher temperatures. This is attributed to the difficulty of removing water molecules from the intact crystal lattice.[11][12][19]

-

Cycled Material: After undergoing one or more hydration/dehydration cycles, the material's morphology changes.[12][19] This structural alteration creates new pathways for water removal, resulting in a dehydration process that occurs in two distinct steps and at lower temperatures.[11][20]

This behavioral dichotomy is critical for applications like thermal energy storage, where cyclic stability is paramount. The initial dehydration step is often suggested to be the removal of 0.5 moles of water to form a monohydrate, followed by the removal of the final mole of water.[11]

The Influence of Carbon Dioxide: Bicarbonate Formation

A crucial factor often overlooked in a simplified analysis is the presence of atmospheric carbon dioxide (CO₂). Potassium carbonate is alkaline and can react with CO₂ and water to form potassium bicarbonate (KHCO₃).[21][22] This side reaction can lead to the formation of double salts, such as K₂CO₃·2KHCO₃·1.5H₂O, which alters the thermochemical behavior and can increase the temperature required for full dehydration (charging).[11][21][22] Researchers must control or account for the CO₂ partial pressure in their experimental setups to ensure the observed transitions are solely due to water hydration/dehydration.

Experimental Characterization Methodologies

Accurate characterization of this compound requires precise analytical techniques. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this purpose.[13][23][24]

Thermogravimetric Analysis (TGA)

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrates, it is used to precisely determine the water content by measuring the mass loss during dehydration.[23][25]

Causality in Protocol Design: The choice of heating rate is a critical parameter. A slow heating rate (e.g., 0.1-1 K/min) is often necessary to resolve overlapping dehydration steps, which might merge into a single event at higher rates.[26] The atmosphere must be strictly controlled; using a dry, inert gas like nitrogen allows for the study of dehydration, while introducing a controlled water vapor pressure is essential for studying hydration kinetics.[11]

Experimental Protocol: TGA for Dehydration Analysis

-

Sample Preparation: Mill and sieve the potassium carbonate sesquihydrate to a uniform particle size fraction (e.g., 50–164 μm) to ensure consistent heat and mass transfer.[11] Place approximately 5-10 mg of the prepared sample into an alumina or aluminum crucible.[26]

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50 mL/min) to establish a dry, stable baseline.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a controlled, linear rate (e.g., 1 K/min) to a temperature sufficient to ensure complete dehydration (e.g., 200°C).[1]

-

Hold at the final temperature to ensure all water has been removed.

-

-

Data Analysis: The resulting TGA curve plots mass (%) versus temperature. The steps in the curve correspond to mass loss events. Calculate the percentage mass loss and compare it to the theoretical water content of K₂CO₃·1.5H₂O (~16.35%) to confirm stoichiometry.

Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy of transitions (like dehydration), which appear as endothermic peaks on the DSC thermogram.[23][27]

Causality in Protocol Design: The selection of sealed vs. unsealed pans is crucial. For studying the dehydration of a hydrate, a pinhole or open pan is used to allow the evolved water vapor to escape. A hermetically sealed pan would suppress the transition. The heating rate affects peak resolution and temperature accuracy, requiring a balance between sensitivity and resolution.

Experimental Protocol: DSC for Enthalpy of Dehydration

-

Sample Preparation: Accurately weigh 5-10 mg of the prepared K₂CO₃·1.5H₂O sample into a DSC pan. Use a pan with a pinhole lid.

-

Instrument Setup: Place the sample pan and an empty reference pan (with a pinhole lid) into the DSC cell. Purge the cell with a dry, inert gas.

-

Thermal Program: Use the same thermal program as in the TGA experiment to allow for direct correlation of mass loss events with thermal events. Heat from 30°C to 200°C at 1 K/min.

-

Data Analysis: Integrate the area under the endothermic peak(s) in the DSC curve. This area is directly proportional to the enthalpy change (ΔH) of the dehydration reaction. Calibration with a known standard (e.g., Indium) is required for quantitative accuracy.

Synergistic TGA-DSC Workflow

Modern instruments often perform TGA and DSC simultaneously, providing a powerful, correlated dataset from a single experiment.[23] This allows for the unambiguous assignment of thermal events (from DSC) to specific mass loss events (from TGA).

Caption: Experimental workflow for the characterization of this compound using simultaneous TGA-DSC.

Visualizing the Dehydration Pathways

The effect of cycling on the dehydration mechanism is a key finding from recent research.[11][12] The process transforms from a single-step event in pristine material to a two-step process in cycled material due to morphological changes.

Caption: Dehydration pathways of pristine versus cycled potassium carbonate sesquihydrate.

Conclusion

The thermochemical properties of this compound are multifaceted, governed by a delicate interplay of temperature, water vapor pressure, atmospheric composition, and the material's physical history. Its dehydration is not a simple, single-step process but a dynamic one that evolves with cyclic use. For researchers in materials science, energy storage, and pharmaceuticals, a rigorous and well-controlled experimental approach, primarily leveraging TGA-DSC, is essential for accurate characterization. Understanding the potential for bicarbonate formation and the impact of morphology is critical for interpreting experimental data correctly and for designing reliable applications. This guide provides the foundational knowledge and methodological framework necessary to navigate the complexities of this important compound.

References

-

Elucidating the Dehydration Pathways of K2CO3·1.5H2O - PMC - NIH. (Source: vertexaisearch.cloud.google.com) 11

-

Potassium carbonate sesquihydrate | CAS 6381-79-9 | SCBT. (Source: vertexaisearch.cloud.google.com) 9

-

Potassium Carbonate Sesquihydrate – Reliable Chemical Supplier. (Source: vertexaisearch.cloud.google.com) 3

-

Potassium carbonate sesquihydrate - - Sigma-Aldrich. (Source: vertexaisearch.cloud.google.com) 10

-

Potassium carbonate - Wikipedia. (Source: vertexaisearch.cloud.google.com) 1

-

Potassium Carbonate Sesquihydrate | AMERICAN ELEMENTS ®. (Source: vertexaisearch.cloud.google.com) 28

-

Potassium carbonate sesquihydrate 99%, ACS reagent - Sigma-Aldrich. (Source: vertexaisearch.cloud.google.com)

-

THE SYSTEM KOH–K2CO3–H2O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA. (Source: vertexaisearch.cloud.google.com) 14

-

Solubility of Potassium Carbonate in Water between 384 and 529 K Measured Using the Synthetic Method - ACS Publications. (Source: vertexaisearch.cloud.google.com) 29

-

Is Potassium Carbonate K2CO3 soluble in water? - Blog. (Source: vertexaisearch.cloud.google.com) 8

-

Potassium carbonate - Palamatic Process. (Source: vertexaisearch.cloud.google.com) 2

-

Fig. 1. a) The phase diagram of K 2 CO 3 . The red solid line is the K... - ResearchGate. (Source: vertexaisearch.cloud.google.com)

-

What Is Potassium Carbonate Used For in Industrial Manufacturing Applications? - Elchemy. (Source: vertexaisearch.cloud.google.com) 4

-

Elucidating the Dehydration Pathways of K2CO3·1.5H2O - PubMed. (Source: vertexaisearch.cloud.google.com) 12

-

What Are The Five Industrial Uses Of Potassium Carbonate? | Trident Energy International. (Source: vertexaisearch.cloud.google.com) 5

-

Potassium Carbonate: Properties, Applications, and Uses - Alpha Chemical Co. (Source: vertexaisearch.cloud.google.com) 6

-

Phase diagram of potassium carbonate adapted from (Sögütoglu et al.,... - ResearchGate. (Source: vertexaisearch.cloud.google.com) 16

-

Elucidating the Dehydration Pathways of K 2 CO 3 ·1.5H 2 O - ResearchGate. (Source: vertexaisearch.cloud.google.com) 19

-

Phase diagram of potassium carbonate (black lines) indicating... - ResearchGate. (Source: vertexaisearch.cloud.google.com) 17

-

Thermodynamic analysis of dehydration of K2CO3·1.5H2O - R Discovery - Researcher.Life. (Source: vertexaisearch.cloud.google.com) 18

-

Elucidating the Dehydration Pathways of K2CO3·1.5H2O | Crystal Growth & Design. (Source: vertexaisearch.cloud.google.com) 20

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry - American Chemical Society. (Source: vertexaisearch.cloud.google.com) 23

-

Performance Analysis of Vermiculite–Potassium Carbonate Composite Materials for Efficient Thermochemical Energy Storage - MDPI. (Source: vertexaisearch.cloud.google.com) 7

-

Characterization of potassium carbonate salt hydrate for thermochemical energy storage in buildings | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com) 13

-

Impact of Atmospheric CO2 on Thermochemical Heat Storage Capabilities of K2CO3 - NIH. (Source: vertexaisearch.cloud.google.com) 21

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com) 24

-

Impact of Atmospheric CO2 on Thermochemical Heat Storage Capabilities of K2CO3 | Energy & Fuels - ACS Publications. (Source: vertexaisearch.cloud.google.com) 22

-

Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier | Crystal Growth & Design - ACS Publications. (Source: vertexaisearch.cloud.google.com) 26

-

Measuring Crystal Water in Hydrates by Thermogravimetry. (Source: vertexaisearch.cloud.google.com) 25

-

Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr - Williams College. (Source: vertexaisearch.cloud.google.com) 27

Sources

- 1. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 2. Potassium carbonate | Palamatic Process [palamaticprocess.com]

- 3. Potassium Carbonate Sesquihydrate – Reliable Chemical Supplier [allanchem.com]

- 4. What Is Potassium Carbonate Used For in Industrial Manufacturing Applications? [elchemy.com]

- 5. What Are The Five Industrial Uses Of Potassium Carbonate? | Trident Energy International [tridentenergyintl.com]

- 6. alphachem.biz [alphachem.biz]

- 7. Performance Analysis of Vermiculite–Potassium Carbonate Composite Materials for Efficient Thermochemical Energy Storage [mdpi.com]

- 8. wenchengchemical.com [wenchengchemical.com]

- 9. scbt.com [scbt.com]

- 10. 碳酸钾 倍半水合物 - [sigmaaldrich.com]

- 11. Elucidating the Dehydration Pathways of K2CO3·1.5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating the Dehydration Pathways of K2CO3·1.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. THE SYSTEM KOH–K2CO3–H2O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Impact of Atmospheric CO2 on Thermochemical Heat Storage Capabilities of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. skb.skku.edu [skb.skku.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. web.williams.edu [web.williams.edu]

- 28. americanelements.com [americanelements.com]

- 29. pubs.acs.org [pubs.acs.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Dehydration Pathways of Potassium Carbonate Sesquihydrate (K₂CO₃·1.5H₂O)

Abstract

Potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) is a material of significant interest, particularly in the field of thermochemical energy storage. Its reversible hydration and dehydration cycle offers a promising mechanism for storing and releasing low-grade heat.[1][2][3][4] A comprehensive understanding of its dehydration behavior is paramount for optimizing material design and process efficiency. This technical guide provides an in-depth analysis of the dehydration pathways of K₂CO₃·1.5H₂O, synthesizing findings from thermal analysis, microscopy, and diffraction techniques. We will explore the critical distinction between the dehydration of pristine, as-grown crystals and materials that have undergone hydration/dehydration cycling, revealing how morphological changes induced by cycling fundamentally alter the dehydration mechanism. This guide is intended for researchers, material scientists, and chemical engineers working on energy storage systems, pharmaceuticals, and industrial drying processes where hydrated salts are prevalent.

Introduction: The Significance of K₂CO₃·1.5H₂O

Potassium carbonate is a commodity chemical known for its hygroscopic nature, readily forming a stable hydrate, K₂CO₃·1.5H₂O, upon exposure to atmospheric moisture.[5] This sesquihydrate is the stable hydrated form under a wide range of ambient conditions.[6][7] The reversible reaction shown below is the foundation of its application in thermochemical energy storage (TCES):

K₂CO₃(s) + 1.5H₂O(g) ⇌ K₂CO₃·1.5H₂O(s) + ΔH [8]

During the charging phase (dehydration), thermal energy is supplied to drive off the water of hydration, storing the energy in the chemical bonds of the anhydrous salt. During the discharging phase (hydration), this energy is released as heat when the anhydrous salt reacts with water vapor. The efficiency and practicality of such a system hinge on the predictability and kinetics of both the hydration and dehydration processes. While hydration has been extensively studied, the dehydration pathways, which are critical for the energy input stage, have historically received less detailed investigation.[1][2][3][4] This guide aims to fill that gap.

Elucidating Dehydration Pathways: A Tale of Two Mechanisms

Early investigations into the dehydration of K₂CO₃·1.5H₂O suggested a simple, multi-step process involving the formation of a monohydrate intermediate.[1][4] However, more recent and detailed studies have revealed a more complex and fascinating picture. The dehydration pathway is not fixed; it is critically dependent on the material's history, specifically whether it is a pristine, single crystal or a powder that has been subjected to previous hydration/dehydration cycles.

Pathway I: Dehydration of Pristine Material

For pristine, as-grown single crystals of K₂CO₃·1.5H₂O, dehydration typically occurs as a single, distinct process at higher temperatures.[1][2][3]

-

Mechanism: In a pristine crystal, the water molecules are tightly bound within a well-ordered lattice structure. The removal of this water is difficult and requires a significant thermal driving force. The process is often limited by the nucleation of the anhydrous K₂CO₃ phase. Once initiated, water vapor must diffuse through the newly formed anhydrous layer on the crystal's surface, a process described by the shrinking core model.[9][10]

-

Experimental Evidence: Thermogravimetric Analysis (TGA) of pristine K₂CO₃·1.5H₂O shows a single, sharp mass loss event corresponding to the release of 1.5 moles of water. This event occurs at a relatively high onset temperature.

Pathway II: Dehydration of Cycled Material

After just a single hydration/dehydration cycle, the mechanism changes dramatically. The material undergoes significant morphological changes, including fracturing and the creation of a more porous structure.[1][2][3][4] This altered morphology "opens up" new, lower-energy pathways for water removal.

-

Mechanism: Dehydration of cycled material proceeds in two distinct steps, both occurring at lower temperatures compared to the single-step dehydration of pristine material.[1][2] These new pathways are attributed to the increased surface area and the presence of newly generated edges, corners, and steps on the crystal surface where water molecules are less strongly bound and can escape more easily.[1][3]

-

Experimental Evidence: TGA thermograms for cycled material clearly show two overlapping but distinguishable mass loss events.[1][2] Deconvolution of the derivative thermogravimetric (DTG) curve reveals two peaks, often denoted as Process I and Process II, which correspond to these two dehydration steps.[1][2] While some literature suggests a two-step process via a monohydrate (K₂CO₃·H₂O), recent, detailed investigations indicate that the two processes in cycled material are more likely related to different energetic barriers for water removal from different sites on the morphologically altered crystal, rather than the formation of a stable monohydrate phase.[1][4]

The following diagram illustrates the divergent dehydration pathways based on the material's history.

Caption: Divergent dehydration pathways of K₂CO₃·1.5H₂O.

Experimental Methodologies for Pathway Analysis

A multi-faceted analytical approach is required to fully characterize the dehydration process. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for studying dehydration, providing quantitative information about mass loss as a function of temperature.

-

Principle: A sample is heated in a controlled atmosphere (e.g., dry nitrogen or at a specific water vapor pressure) on a precision microbalance. The resulting data of mass vs. temperature directly reveals the temperatures at which water is lost and the stoichiometry of the hydrate.

-

Experimental Protocol (General):

-

Calibrate the TGA instrument for mass and temperature using standard reference materials.

-

Place a small, accurately weighed sample (5-10 mg) of K₂CO₃·1.5H₂O into the sample pan (typically alumina or platinum).

-

Purge the furnace with the desired gas (e.g., N₂ at 50 mL/min) to establish a stable baseline. For controlled atmosphere experiments, use a humidity generator to set a specific water vapor pressure (e.g., 5 mbar).[1][2]

-

Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the final dehydration point (e.g., 200°C) at a constant heating rate (e.g., 1 K/min or 5 K/min).[1][2]

-

Record the mass loss and sample temperature continuously.

-

Analyze the resulting TGA curve and its first derivative (DTG curve) to determine onset temperatures and the number of dehydration steps.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, providing critical thermodynamic data.

-

Principle: The dehydration of K₂CO₃·1.5H₂O is an endothermic process. DSC measures the energy absorbed during this phase transition, allowing for the determination of the enthalpy of dehydration (ΔH).

-

Experimental Protocol (General):

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Accurately weigh a small sample (2-5 mg) into a hermetically sealed aluminum pan. A small pinhole is often pierced in the lid to allow evolved water vapor to escape.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a controlled nitrogen purge at a constant rate (e.g., 10 K/min).

-

Record the differential heat flow. The area under the resulting endothermic peak is integrated to calculate the enthalpy of dehydration.

-

In-Situ X-ray Diffraction (XRD)

In-situ XRD provides real-time structural information, allowing for the identification of crystalline phases present as the material dehydrates.

-

Principle: By collecting diffraction patterns as the sample is heated, one can directly observe the disappearance of the K₂CO₃·1.5H₂O phase and the appearance of the anhydrous K₂CO₃ phase. This technique is definitive in confirming whether any crystalline intermediate hydrates are formed.

-

Experimental Protocol (General):

-

Place a powdered sample of K₂CO₃·1.5H₂O on the sample stage of an XRD instrument equipped with a heating chamber and atmosphere control.

-

Begin heating the sample according to a predefined temperature program.

-

Continuously or intermittently collect XRD patterns over a relevant 2θ range (e.g., 10-50°).[2]

-

Analyze the sequence of diffraction patterns to identify the crystal structures present at each temperature, correlating these changes with events observed in TGA and DSC.

-

The following diagram illustrates a typical workflow for a comprehensive analysis.

Caption: Workflow for investigating dehydration pathways.

Quantitative Data Summary

The exact temperatures for dehydration events are highly dependent on experimental conditions such as heating rate and water vapor pressure. However, representative data from the literature can be summarized to provide a comparative overview.

| Material State | Dehydration Process | Typical Onset Temperature (°C) | Moles H₂O Lost | Analytical Technique |

| Pristine Crystal | Single Step | ~100 - 130 °C | 1.5 | TGA |

| Cycled Powder | Step 1 (Process I) | ~60 - 80 °C | Variable | TGA (Deconvoluted) |

| Cycled Powder | Step 2 (Process II) | ~80 - 100 °C | Variable | TGA (Deconvoluted) |

Note: Temperatures are approximate and vary significantly with atmospheric conditions (especially p(H₂O)) and heating rate. Data synthesized from multiple sources.[1][5]

Conclusion and Future Outlook

The dehydration of potassium carbonate sesquihydrate is not a simple, single-pathway process. The mechanism is fundamentally linked to the material's morphology and history.

-

Pristine materials dehydrate in a single step at higher temperatures, a process limited by nucleation and diffusion through the product layer.

-

Cycled materials , with their altered morphology and higher surface area, exhibit a two-step dehydration process at significantly lower temperatures.

This dichotomy has profound implications for the design of thermochemical energy storage systems. While the lower dehydration temperature of cycled material is advantageous for charging with low-grade heat, the morphological changes can lead to particle agglomeration and degradation over many cycles.

Future research should focus on stabilizing the morphology of K₂CO₃, perhaps through the creation of composite materials or by coating particles, to harness the favorable low-temperature dehydration pathway of the cycled state while ensuring long-term mechanical and chemical stability. Understanding and controlling these dehydration pathways is the key to unlocking the full potential of potassium carbonate as a robust and efficient thermochemical storage medium.

References

-

Aarts, J., Mazur, N., Fischer, H. R., Adan, O. C. G., & Huinink, H. P. (2024). Elucidating the Dehydration Pathways of K₂CO₃·1.5H₂O. Crystal Growth & Design, 24(6), 2493–2504. [Link]

-

Mazur, N., Aarts, J., Fischer, H. R., Huinink, H. P., & Adan, O. C. G. (2022). Thermodynamic analysis of dehydration of K₂CO₃·1.5H₂O. Thermochimica Acta, 715, 179283. [Link]

-

Lang, A., & Sukava, A. J. (1958). THE SYSTEM KOH–K₂CO₃–H₂O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA. Canadian Journal of Chemistry, 36(7), 1054-1059. [Link]

-

PubMed Central (PMC), National Institutes of Health. (2024). Elucidating the Dehydration Pathways of K₂CO₃·1.5H₂O. [Link]

-

Semantic Scholar. THE SYSTEM KOH–K₂CO₃–H₂O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA. [Link]

-

Vassilev, G. P. (2019). Thermoanalytical and X-ray Studies of Rapidly Solidified K₂CO₃. ResearchGate. [Link]

-

ResearchGate. (2024). Elucidating the Dehydration Pathways of K₂CO₃·1.5H₂O. [Link]

-

Yin, C., Liu, M., Yang, J., Ma, H., & Luo, Z. (2017). (Solid + liquid) phase equilibrium for the ternary system (K₂CO₃-Na₂CO₃-H₂O) at T = (323.15, 343.15, and 363.15) K. The Journal of Chemical Thermodynamics, 108, 86-92. [Link]

-

Mazur, N., Sögütoglu, L. C., Steiger, M., Fischer, H. R., Huinink, H. P., & Adan, O. C. G. (2022). Impact of Atmospheric CO₂ on Thermochemical Heat Storage Capabilities of K₂CO₃. Energy & Fuels, 36(23), 14501–14510. [Link]

-

ResearchGate. Phase diagram of K₂CO₃ showing the thermochemical reaction. [Link]

-

West Virginia University School of Medicine. Ab Initio Thermodynamic Study of the CO₂ Capture Properties of Potassium Carbonate Sesquihydrate, K₂CO₃·1.5H₂O. [Link]

-

ACS Publications. (2018). Parametrical Study on CO₂ Capture from Ambient Air Using Hydrated K₂CO₃ Supported on an Activated Carbon Honeycomb. Industrial & Engineering Chemistry Research, 57(9), 3628–3638. [Link]

-

IUCr Journals. (2013). inorganic compounds. [Link]

-

Energy Proceedings. (2025). Numerical Analysis on Desorption Process of K₂CO₃ for Thermochemical Heat Storage. [Link]

-

TNO Publications. (2022). Thermodynamic analysis of dehydration of K₂CO₃·1.5H₂O. [Link]

-

ResearchGate. (2022). Thermodynamic analysis of dehydration of K₂CO₃·1.5H₂O. [Link]

Sources

- 1. Elucidating the Dehydration Pathways of K2CO3·1.5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Dehydration Pathways of K2CO3·1.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. THE SYSTEM KOH–K2CO3–H2O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA | Semantic Scholar [semanticscholar.org]

- 8. energy-proceedings.org [energy-proceedings.org]

- 9. publications.tno.nl [publications.tno.nl]

- 10. researchgate.net [researchgate.net]

Solubility of potassium carbonate hydrate in organic solvents

An In-Depth Technical Guide to the Solubility of Potassium Carbonate Hydrate in Organic Solvents

Authored by: A Senior Application Scientist

Executive Summary

Potassium carbonate (K₂CO₃), a widely utilized inorganic base in organic synthesis, presents unique solubility characteristics that are pivotal to its application and efficacy.[1][2] While highly soluble in water, its behavior in organic solvents is markedly different and is a critical consideration for reaction design, process optimization, and product purification in the pharmaceutical and chemical industries. This guide provides a comprehensive examination of the solubility of potassium carbonate, with a specific focus on its common hydrated form (K₂CO₃·1.5H₂O), in various organic media. We will explore the fundamental thermodynamic principles governing its dissolution, present available quantitative solubility data, detail a robust experimental protocol for solubility determination, and discuss the practical implications for researchers and drug development professionals.

Introduction: Potassium Carbonate and Its Hydrates

Potassium carbonate is an inorganic salt with the formula K₂CO₃.[3] It is a white, hygroscopic solid that readily absorbs moisture from the air, often appearing as a damp solid.[3][4][5] This hygroscopicity leads to the formation of stable hydrates, with potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) being a common commercial and laboratory form.[6][7][8]

In the realm of organic chemistry, K₂CO₃ is valued as an inexpensive, moderately strong, and environmentally benign base.[2][9] It is extensively used in a variety of transformations, including:

-

Alkylations and Arylations: As a base for the deprotonation of phenols, carboxylic acids, and active methylene compounds.[9][10]

-

Metal-Catalyzed Cross-Coupling Reactions: Serving as the terminal base in Suzuki, Heck, and Sonogashira couplings to neutralize acids generated during the catalytic cycle.[2][10]

-

Condensation Reactions: Facilitating Knoevenagel and Aldol-type reactions.[2]

-

Dehydrating Agent: For the drying of certain organic solvents and reaction mixtures.[9]

Understanding the solubility of its hydrated form is paramount, as the water of hydration significantly influences the salt's physicochemical properties and its interactions with organic solvents.[11][12]

Fundamental Principles of Solubility in Non-Aqueous Systems

The dissolution of an ionic solid like this compound in an organic solvent is a complex process governed by a delicate balance of thermodynamic factors. The overarching principle is that for dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome the energy required to break apart both the solute's crystal lattice and the solvent's intermolecular forces.[13][14]

Thermodynamics of Dissolution: Lattice vs. Solvation Energy

The enthalpy of solution (ΔHsoln) can be conceptualized as the sum of two primary energy terms:

-

Lattice Enthalpy (ΔHlattice): The energy required to break the ionic bonds holding the K⁺ and CO₃²⁻ ions together in the crystal lattice. This is always an endothermic process (ΔH > 0). For a hydrate, this energy must also account for the interactions involving the water molecules within the crystal structure.[15][16]

-

Solvation Enthalpy (ΔHsolv): The energy released when the separated ions are surrounded and stabilized by solvent molecules. This is an exothermic process (ΔH < 0).

The overall process can be summarized as: ΔHsoln = ΔHlattice + ΔHsolv

A substance dissolves readily when ΔHsoln is exothermic (negative) or only slightly endothermic.[16] For potassium carbonate in most organic solvents, the solvation energy is insufficient to overcome the high lattice energy, resulting in low solubility.[1]

Caption: Thermodynamic cycle for the dissolution of this compound.

The "Like Dissolves Like" Principle and Solvent Polarity

This heuristic is a powerful predictor of solubility.[17][18]

-

This compound: An ionic (and thus highly polar) compound.

-

Polar Solvents (e.g., Methanol, Ethanol): These have molecules with significant dipole moments. Polar protic solvents, like alcohols, can also engage in hydrogen bonding. They can solvate the K⁺ and CO₃²⁻ ions to some extent, leading to modest or low solubility.[19] The interaction is often strongest with small, highly polar molecules like methanol.[20]

-

Non-Polar Solvents (e.g., Kerosene, Hexane): These solvents have minimal dipole moments and interact primarily through weak van der Waals forces. They cannot effectively stabilize the charged ions, resulting in negligible solubility.[19]

-

Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These may be polar but lack O-H or N-H bonds for hydrogen donation. Their ability to solvate anions (like CO₃²⁻) is often limited, contributing to low solubility.

The Critical Role of Hydration Water

The water molecules within the K₂CO₃·1.5H₂O crystal are not passive bystanders. They play a dual role:

-

Stabilizing the Crystal Lattice: The water molecules are integrated into the lattice, participating in hydrogen bonding and coordination, which contributes to the overall lattice energy.

-

Influencing Solvent Interaction: The presence of hydrate water can slightly increase affinity for polar organic solvents that are miscible with water. However, the dominant effect is the high energy required to break apart this stable hydrated lattice. In some cases, hydrates can be more soluble than their anhydrous counterparts if the interactions of the hydrated ions in solution are particularly favorable, though this is not the general rule.[21]

Quantitative Solubility Data

Quantitative data on the solubility of potassium carbonate in organic solvents is sparse compared to aqueous systems. The following table consolidates available data, primarily for the anhydrous form, which serves as a strong indicator for the behavior of the hydrated form. It is generally expected that the hydrate's solubility will be of a similar or lower order of magnitude.

| Solvent Category | Solvent | Solubility of K₂CO₃ (ppm) | Solubility of K₂CO₃ ( g/100 mL) | Temperature (°C) | Reference |

| Alcohols | Methanol | 16,500 | ~3.11 | 25 | [3][22][23] |

| Ethanol | 130 | ~0.01 | - | [22] | |

| Ketones | Acetone | 1.3 | Insoluble | - | [1][22][24] |

| Methyl Ethyl Ketone | 3.7 | - | - | [22] | |

| Esters | Ethyl Acetate | 1.2 | - | - | [22] |

| Butyl Acetate | 25 | - | - | [22] | |

| Methyl Cellosolve Acetate | 45 | - | - | [22] | |

| Amines | Diethanolamine | 29 | - | - | [22] |

| Hydrocarbons | Kerosene | ND | Insoluble | - | [22][23] |

| Chlorinated Hydrocarbons | Carbon Tetrachloride | ND | - | - | [22] |

| O-Dichlorobenzene | 0.2 | - | - | [22] | |

| Trichloroethylene | 0.1 | - | - | [22] | |

| Perchloroethylene | ND* | - | - | [22] | |

| ND: Not Detected |

Key Observation: The data clearly shows that solubility is highest in the most polar protic solvent, methanol, and drops precipitously in less polar or aprotic solvents. In many common organic solvents, potassium carbonate is, for all practical purposes, insoluble.[1][5] It is also important to note that potassium carbonate can react with alcohols to form potassium bicarbonate and the corresponding alkoxide, which can influence the perceived solubility.[25]

Experimental Protocol: Isothermal Shake-Flask Method

For obtaining reliable, publication-quality solubility data, the isothermal shake-flask method is the gold standard.[26][27] It is an analytical method that relies on allowing a mixture of the solute and solvent to reach thermodynamic equilibrium at a constant temperature.

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached. The core principle is to create a saturated solution in the presence of excess solid solute.[26] By analyzing the concentration of the solute in the liquid phase after a sufficient equilibration period, one determines the solubility. The reliability of the method hinges on meticulous temperature control, confirmation of equilibrium, and accurate analytical quantification.[27][28]

Step-by-Step Methodology

-

Material Preparation:

-

Ensure the this compound (e.g., K₂CO₃·1.5H₂O) is of high purity and its hydration state is confirmed (e.g., by Karl Fischer titration or TGA).

-

Use high-purity (e.g., HPLC grade) organic solvent. The solvent must be pure and dry.[27]

-

-

Sample Preparation:

-

Into several sealed, temperature-resistant vessels (e.g., 20 mL glass scintillation vials with PTFE-lined caps), add a measured volume of the organic solvent (e.g., 10.0 mL).

-

Add an excess amount of this compound to each vessel. "Excess" means enough solid will remain undissolved at equilibrium, which must be visually confirmed. A starting point is 2-3 grams per 10 mL of solvent.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature shaker bath or incubator set to the desired temperature (e.g., 25.0 ± 0.1 °C). Precise temperature control is critical as solubility is temperature-dependent.[17][28]

-

Agitate the samples continuously for an extended period to ensure equilibrium is reached. A minimum of 72 hours is recommended for sparingly soluble salts.[26]

-

Causality Check: A long equilibration time is necessary because dissolution can be slow, especially for sparingly soluble compounds. To confirm equilibrium, samples can be taken at different time points (e.g., 48, 72, and 96 hours). The concentration should plateau, indicating equilibrium has been achieved.

-

-

Sample Separation (The Critical Step):

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed collection vial.

-

Causality Check: This step is the most common source of error. Filtration is mandatory to remove microscopic undissolved particles that would artificially inflate the measured solubility. The process must be done quickly and isothermally to prevent precipitation or solvent evaporation.

-

-

Analysis:

-

Accurately weigh the filtered solution to determine its mass.

-

Analyze the concentration of potassium in the solution. The method of choice depends on the expected solubility:

-

For very low solubility: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is highly sensitive and accurate for quantifying potassium ions.

-

For higher solubility (e.g., in methanol): Acid-base titration of an aqueous extract of the sample or gravimetric analysis (evaporating the solvent and weighing the residual salt) can be used.[28]

-

-

Perform the analysis in triplicate for each sample to ensure reproducibility.

-

-

Calculation:

-

Convert the measured concentration (e.g., in ppm or mg/L from ICP-OES) into the desired units (e.g., g/100 mL or mol/L) using the known density of the solvent and the mass of the solution analyzed.

-

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Implications for Organic Synthesis and Drug Development

The characteristically low solubility of potassium carbonate in most organic solvents is not a limitation but a feature that is often exploited.

-

Heterogeneous Reaction Conditions: As a solid base suspended in the reaction mixture, K₂CO₃ provides a high surface area for reaction without contributing significantly to the ionic strength of the solution. This simplifies workup, as the base can be easily removed by simple filtration.

-

Controlled Basicity: The effective basicity in the solution is moderated by the slow dissolution rate, which can prevent side reactions that might occur with a strong, soluble base.

-

Workup and Purification: During aqueous workups, K₂CO₃ is used to neutralize acids and remove acidic impurities.[1] Its insolubility in the extraction solvent (e.g., ethyl acetate, dichloromethane) ensures it remains in the aqueous phase, simplifying separation.

-

Drug Formulation: In drug development, understanding the solubility of excipients like potassium carbonate (used as a pH modifier or buffering agent) in non-aqueous or co-solvent systems is crucial for developing stable liquid formulations or for predicting behavior during manufacturing processes.

Safety and Handling

Potassium carbonate, while a common laboratory reagent, requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[29][30][31] It is harmful if swallowed or inhaled.[29]

-

Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[31] Avoid creating dust.[30]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] Its hygroscopic nature means that improper storage will lead to clumping and an increase in the water content, altering its effective molar mass and reactivity.

References

-

Reich, H. J.; Rigby, J. H. Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley. (Source: [Link])

-

Gohla, S., et al. (2020). Recent Applications of Potassium Carbonate in Organic Synthesis. ChemInform, 51(32). (Source: [Link])

-

Aisen Biotechnology Co., Ltd. (2024). The use of potassium carbonate. (Source: [Link])

-

Mondal, B. (2012). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Chemistry International. (Source: [Link])

-

Lang, A., & Sukava, A. J. (1958). THE SYSTEM KOH–K2CO3–H2O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA. Canadian Journal of Chemistry, 36(7), 1054-1059. (Source: [Link])

-

Solubility of Things. Hydration Effects on Ionization. (Source: [Link])

-

Lang, A., & Sukava, A. J. (1958). THE SYSTEM KOH–K2CO3–H2O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA. Canadian Journal of Chemistry. (Source: [Link])

-

Sögütoglu, L. C., et al. (2021). Accelerating the reaction kinetics of K2CO3 through the addition of CsF in the view of thermochemical heat storage. ResearchGate. (Source: [Link])

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. (Source: [Link])

-

Avdeef, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (Source: [Link])

-

Armand Products Company. Potassium Carbonate Handbook. (Source: [Link])

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. (Source: [Link])

-

Sögütoglu, L. C. (2020). Experiment-based modelling of K2CO3 hydration. TUE Research portal. (Source: [Link])

-

Quora. (2021). How do you determine the solubility of a solid?. (Source: [Link])

-

Science Ready. Dissolution of Ionic Compounds. (Source: [Link])

-

Education.com. (2021). Testing the Solubility of Common Liquid Solvents. (Source: [Link])

-

Kakiuchi, T. (2016). Experimental Insight into the Thermodynamics of the Dissolution of Electrolytes in Room-Temperature Ionic Liquids. Analytical Chemistry, 88(1), 38-51. (Source: [Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21835276, this compound. (Source: [Link])

-

MEL Science. Features and significance of hydration in chemistry. (Source: [Link])

-

ChemistryTalk. Factors affecting solubility. (Source: [Link])

-

Sögütoglu, L. C., et al. (2021). Phase diagram of potassium carbonate adapted from (Sögütoglu et al., 2019). ResearchGate. (Source: [Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11430, Potassium Carbonate. (Source: [Link])

-

Armand Products Company. (2024). SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. (Source: [Link])

-

Stephenson, G. A., et al. (2013). Navigating the Waters of Unconventional Crystalline Hydrates. Molecular Pharmaceutics, 10(9), 3311–3321. (Source: [Link])

-

Turito. (2022). Potassium Carbonate: Structure, Properties & Uses of K2CO3. (Source: [Link])

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Potassium carbonate. (Source: [Link])

-

BYJU'S. Hydration Enthalpy. (Source: [Link])

-

Unacademy. Application of Hydration Enthalpy and Solubility. (Source: [Link])

-

Wikipedia. Potassium carbonate. (Source: [Link])

-

Platonov, A. Y., et al. (2002). Solubility of Potassium Carbonate and Potassium Hydrocarbonate in Methanol. Journal of Chemical & Engineering Data, 47(5), 1175-1176. (Source: [Link])

-

Entri. Factors That Affect Solubility The nature of solute and solvent. (Source: [Link])

-

Sciencemadness Wiki. Potassium carbonate. (Source: [Link])

-

BYJU'S. Factors Affecting Solubility. (Source: [Link])

-

Clark, J. Ionic solubility. (Source: [Link])

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. (Source: [Link])

-

Chemistry LibreTexts. (2022). 13.3: Factors Affecting Solubility. (Source: [Link])

-

Scribd. Potassium Carbonate Technical Data. (Source: [Link])

-

Pearson. Chapter 9: Reactions in non-aqueous solvents. (Source: [Link])

-

Jalili, A. (2007). Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water. School of Management and Sciences Journals. (Source: [Link])

Sources

- 1. Potassium Carbonate [commonorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 4. Potassium Carbonate: Structure, Properties & Uses of K2CO3 [turito.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. THE SYSTEM KOH–K2CO3–H2O AT LOW TEMPERATURES: I. PHASE EQUILIBRIA | Semantic Scholar [semanticscholar.org]

- 8. finechemicals.panpage.de [finechemicals.panpage.de]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Features and significance of hydration in chemistry | MEL Chemistry [melscience.com]

- 13. scienceready.com.au [scienceready.com.au]

- 14. smsjournals.com [smsjournals.com]

- 15. Application of Hydration Enthalpy and Solubility- definition, examples, and FAQs [unacademy.com]

- 16. Ionic solubility [rod.beavon.org.uk]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. entri.app [entri.app]

- 20. pearsoncanada.ca [pearsoncanada.ca]

- 21. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. armandproducts.com [armandproducts.com]

- 23. Potassium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 24. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. lup.lub.lu.se [lup.lub.lu.se]

- 28. pubs.acs.org [pubs.acs.org]

- 29. atpgroup.com [atpgroup.com]

- 30. chemos.de [chemos.de]

- 31. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Carbonate Hydrate

Abstract: Potassium carbonate (K₂CO₃), a versatile inorganic salt, exists in both anhydrous and hydrated forms, with the sesquihydrate (K₂CO₃·1.5H₂O) being the most common stable hydrate. This guide provides a comprehensive technical overview of the physical and chemical properties of potassium carbonate hydrate, tailored for researchers, scientists, and drug development professionals. We delve into its structural characteristics, thermal behavior, solubility, and chemical reactivity. Furthermore, this document outlines its critical roles in pharmaceutical formulations as a buffering agent, pH modifier, and effervescent component. Standardized analytical protocols for characterization, including Karl Fischer titration and thermogravimetric analysis, are detailed to ensure scientific rigor and reproducibility.

Introduction and Pharmaceutical Significance

Potassium carbonate, historically known as potash or pearl ash, is a white, crystalline salt with significant applications across various industries.[1][2] In the pharmaceutical sector, its hydrated forms are particularly valued for their well-defined properties, including high solubility in water and strong alkalinity.[1][3] These characteristics make it an indispensable excipient in drug formulation, where it functions primarily as a pH adjuster, buffering agent, and a key component in effervescent dosage forms.[4][5]

Maintaining a specific pH is often critical for the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs).[4] Potassium carbonate's ability to create a stable alkaline environment helps prevent the degradation of sensitive drug molecules.[4][5] In effervescent tablets, its reaction with an acid, such as citric acid, generates carbon dioxide, leading to rapid tablet disintegration and dissolution, which can enhance drug bioavailability.[1][4] Understanding the precise physical and chemical properties of its hydrated state is paramount for formulation scientists to ensure product quality, stability, and performance.[4]

Molecular Structure and Hydration States

Potassium carbonate is the dipotassium salt of carbonic acid.[6] While the anhydrous form (K₂CO₃) is well-characterized, it is highly hygroscopic and readily absorbs moisture from the atmosphere to form hydrates.[2][7] The most stable and commercially available hydrated form is potassium carbonate sesquihydrate, which has the chemical formula K₂CO₃·1.5H₂O.[3][6][8]

Crystals of potassium carbonate sesquihydrate belong to the monoclinic crystal system.[9] The water molecules are integral to the crystal lattice, and their removal requires energy, typically in the form of heat. The presence of this "water of crystallization" significantly influences the compound's bulk properties, including its density, stability, and handling characteristics, compared to the anhydrous salt.[10][11]

Physical Properties

The physical properties of potassium carbonate sesquihydrate are distinct from its anhydrous counterpart. These properties are crucial for process development, handling, and storage in a pharmaceutical setting.

Appearance: Potassium carbonate sesquihydrate typically presents as white, odorless, translucent crystals or a granular powder.[3][12][13]

Hygroscopicity: While the anhydrous form is strongly deliquescent (readily absorbs atmospheric water to form a solution), the sesquihydrate is more stable under ambient conditions.[6][14] However, it is still important to store it in tightly sealed containers to prevent changes in its hydration state.[7][12]

Solubility: It is very soluble in water but insoluble in ethanol and acetone.[2][15][16][17] This high aqueous solubility is a key attribute for its use in oral and parenteral formulations.[1]

Thermal Properties: Upon heating, this compound loses its water of crystallization. The anhydrous salt has a high melting point of 891 °C and decomposes at higher temperatures.[6][18][19] The dehydration process is a critical characteristic and is discussed in detail in the Chemical Properties and Analytical sections.

Table 1: Comparative Physical Properties of Potassium Carbonate Forms

| Property | Anhydrous (K₂CO₃) | Sesquihydrate (K₂CO₃·1.5H₂O) |

| Molar Mass | 138.205 g/mol [6] | ~165.23 g/mol [12] |

| Appearance | White, hygroscopic solid[6][18] | White, translucent crystals or granules[13] |

| Density | 2.43 g/cm³[6][18] | ~2.1-2.2 g/cm³ |

| Melting Point | 891 °C (decomposes)[6][18] | Decomposes (loses water) upon heating[20] |

| Solubility in Water | 110.5 g/100 mL at 20°C[21] | Highly soluble[3] |

| Solubility in Ethanol | Insoluble[15][16] | Insoluble[17] |

| pH (aqueous solution) | Strongly alkaline (~11.6)[2][6] | Strongly alkaline[3] |

Chemical Properties

Basicity: In aqueous solution, the carbonate ion (CO₃²⁻) hydrolyzes to produce bicarbonate (HCO₃⁻) and hydroxide (OH⁻) ions, resulting in a strongly alkaline solution. This property is the basis for its function as a buffering and pH-modifying agent.[15][22]

Reaction with Acids: As a carbonate salt, it reacts vigorously with acids in a neutralization reaction to produce a potassium salt, water, and carbon dioxide gas.[2][22] This effervescent reaction is fundamental to its use in certain pharmaceutical dosage forms.[4] K₂CO₃(aq) + 2HCl(aq) → 2KCl(aq) + H₂O(l) + CO₂(g)

Thermal Decomposition and Dehydration: When heated, potassium carbonate sesquihydrate undergoes dehydration to yield the anhydrous salt. This process often occurs in distinct steps.[20] Studies using thermogravimetric analysis (TGA) show that the initial dehydration can begin at temperatures around 80 °C.[20][23] The complete removal of water typically occurs above 130-200°C.[6][20] The anhydrous salt itself is thermally stable, melting at 891°C and only decomposing above 1200°C.[6][24]

Caption: Dehydration of potassium carbonate sesquihydrate to its anhydrous form upon heating.

Analytical Characterization Protocols

Accurate characterization of this compound is essential for quality control in pharmaceutical development. The water content is a critical quality attribute.

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining water content in drug substances and excipients due to its high accuracy, precision, and specificity for water.[10][25][26] It can quantify both free water and water of crystallization.[10]

Principle: The KF titration is based on the Bunsen reaction, where water reacts with iodine and sulfur dioxide in a buffered alcohol solvent.[25][26] The endpoint is reached when all water in the sample has been consumed, which is typically detected potentiometrically.[10]

Methodology: Volumetric Karl Fischer Titration

-

Rationale: The volumetric method is chosen for its suitability for samples with water content down to 1%, which is appropriate for analyzing hydrates.[25] Coulometric KF is preferred for trace amounts (ppm levels).[25][27]

-

Instrumentation: An automated volumetric Karl Fischer titrator with a platinum electrode is required.

-

Reagents:

-

Anhydrous Methanol (or a specialized KF solvent)

-

Volumetric Karl Fischer Reagent (Composite or Two-Component)

-

Certified Water Standard (e.g., Sodium Tartrate Dihydrate)[28]

-

-

Protocol Steps:

-

System Preparation: Add sufficient anhydrous methanol to the titration vessel to immerse the electrode tip.

-

Solvent Titration (Pre-titration): Titrate the methanol with the KF reagent to a stable, dry endpoint. This removes any residual moisture from the solvent and the vessel.

-

Standardization: Accurately weigh a suitable amount of a certified water standard (e.g., 150-350 mg of sodium tartrate dihydrate) and add it to the vessel.[28] Titrate with the KF reagent to the endpoint. The water equivalence factor (F), in mg of H₂O per mL of reagent, is calculated.[28] This step is critical for accuracy and should be performed in triplicate.

-

Sample Analysis: Accurately weigh an appropriate amount of the this compound sample and quickly transfer it to the titration vessel.

-

Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint. The volume of titrant consumed is recorded.

-

Calculation: The percentage of water in the sample is calculated using the volume of titrant consumed, the water equivalence factor (F), and the sample weight.

-

Characterization of Thermal Behavior by Thermogravimetric Analysis (TGA)

TGA is a powerful technique for studying the thermal stability and dehydration of hydrates.[29] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[30][31]

Principle: As the hydrated sample is heated, it loses its water of crystallization, resulting in a measurable mass loss. The temperature at which this mass loss occurs and the total percentage of mass lost provide information about the dehydration process and the stoichiometry of the hydrate.